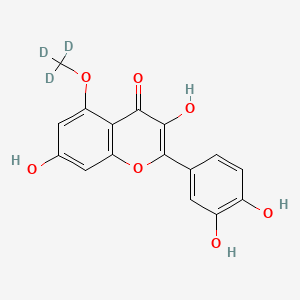![molecular formula C35H49N B12415845 (14R,18R,19R)-3,14,18-trimethyl-19-[(2R)-6-methylheptan-2-yl]-10-azahexacyclo[12.11.0.02,11.04,9.015,23.018,22]pentacosa-1(25),2,4,6,8,10-hexaene](/img/structure/B12415845.png)
(14R,18R,19R)-3,14,18-trimethyl-19-[(2R)-6-methylheptan-2-yl]-10-azahexacyclo[12.11.0.02,11.04,9.015,23.018,22]pentacosa-1(25),2,4,6,8,10-hexaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(14R,18R,19R)-3,14,18-trimethyl-19-[(2R)-6-methylheptan-2-yl]-10-azahexacyclo[1211002,1104,9015,23018,22]pentacosa-1(25),2,4,6,8,10-hexaene” is a complex organic molecule with a unique hexacyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including cyclization reactions, stereoselective synthesis, and functional group modifications. Common reagents and catalysts used in these reactions might include organometallic reagents, Lewis acids, and chiral auxiliaries.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Cyclization: Formation of ring structures.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents).
Major Products
The major products formed from these reactions would depend on the specific functional groups present in the compound and the reaction conditions used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it might be studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry
In industry, it might be used in the development of new materials, such as polymers or nanomaterials.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other hexacyclic molecules with different substituents or stereochemistry.
Uniqueness
The uniqueness of this compound could lie in its specific stereochemistry, functional groups, or biological activity, distinguishing it from other similar molecules.
Propriétés
Formule moléculaire |
C35H49N |
|---|---|
Poids moléculaire |
483.8 g/mol |
Nom IUPAC |
(14R,18R,19R)-3,14,18-trimethyl-19-[(2R)-6-methylheptan-2-yl]-10-azahexacyclo[12.11.0.02,11.04,9.015,23.018,22]pentacosa-1(25),2,4,6,8,10-hexaene |
InChI |
InChI=1S/C35H49N/c1-22(2)10-9-11-23(3)27-16-17-28-26-14-15-30-33-24(4)25-12-7-8-13-31(25)36-32(33)19-21-35(30,6)29(26)18-20-34(27,28)5/h7-8,12-13,15,22-23,26-29H,9-11,14,16-21H2,1-6H3/t23-,26?,27-,28?,29?,34-,35-/m1/s1 |
Clé InChI |
RSCKGFLBCWGXOG-MSMUOKGASA-N |
SMILES isomérique |
CC1=C2C(=NC3=CC=CC=C13)CC[C@]4(C2=CCC5C4CC[C@]6(C5CC[C@@H]6[C@H](C)CCCC(C)C)C)C |
SMILES canonique |
CC1=C2C(=NC3=CC=CC=C13)CCC4(C2=CCC5C4CCC6(C5CCC6C(C)CCCC(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


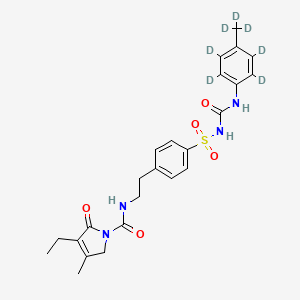

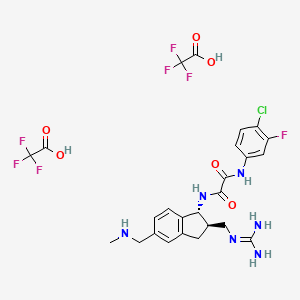


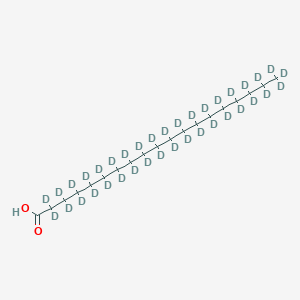

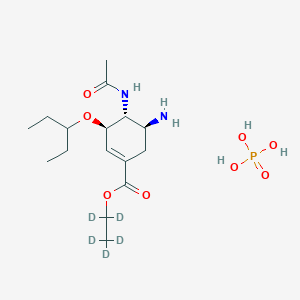
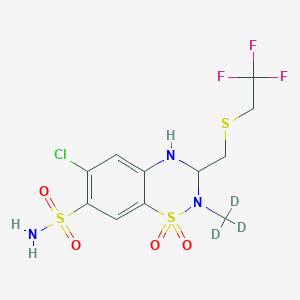
![N,N-diethyl-2-[4-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]ethanamine](/img/structure/B12415812.png)



